2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a heterocyclic aromatic structure, and is substituted with phenyl and phenethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. One common approach is to start with a suitable pyrazole derivative and then introduce the phenyl and phenethyl groups through various organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and atmospheric conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl and phenethyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: : The compound can be reduced to form simpler derivatives, such as removing oxygen atoms or breaking double bonds.
Substitution: : The pyrazolo[3,4-d]pyrimidin-4-one core can undergo substitution reactions where different functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (alcohols, aldehydes, carboxylic acids), reduced derivatives (simpler structures), and substituted derivatives with different functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: : Studied for its potential biological activities, such as antioxidant properties and enzyme inhibition.
Medicine: : Investigated for its potential therapeutic effects, including antitumor and anti-inflammatory activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and potential biological activities. Similar compounds include other pyrazolo[3,4-d]pyrimidin-4-ones and related heterocyclic compounds. These compounds may have similar or differing biological activities based on their structural differences.
List of Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives
Indole derivatives
Thiophene derivatives
Chromene derivatives
Properties
IUPAC Name |
2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-18(22-12-11-15-7-3-1-4-8-15)14-29-21-24-19-17(20(28)25-21)13-23-26(19)16-9-5-2-6-10-16/h1-10,13H,11-12,14H2,(H,22,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIQDMRWXFMDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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